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molecular formula C12H16N4O2 B1507033 1-Isopropyl-N-methoxy-N-methyl-1H-benzo[D][1,2,3]triazole-6-carboxamide CAS No. 467235-06-9

1-Isopropyl-N-methoxy-N-methyl-1H-benzo[D][1,2,3]triazole-6-carboxamide

Cat. No. B1507033
M. Wt: 248.28 g/mol
InChI Key: CRAKIANWBMFPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664395B2

Procedure details

To a stirred mixture of 3-isopropyl-3H-benzotriazole-5-carboxylic acid (9 g) in 150 mL of methylene chloride and 0.15 mL of DMF was added 5.0 mL of oxalyl chloride. The solution was stirred overnight before 27 mL of N,N-diisopropylamine and 5.6 g of N,O-dimethylhydroxylamine hydrochloride was added. The mixture was stirred for 3 days before mixture was washed with a solution of sodium dihydrogenphosphate, aqueous bicarbonate, dilute hydrochloric acid, brine, dried (sodium sulfate), filtered, and the filtrate was concentrated to a dark oil. This oil was purified by flash chromatography (eluting with 3:2 ethyl acetate/hexanes) to afford 10.4 g of 3-isopropyl-3H-benzotriazole-5-carboxylic acid methoxy-methyl-amide as brown oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:8]2[CH:9]=[C:10]([C:13]([OH:15])=O)[CH:11]=[CH:12][C:7]=2[N:6]=[N:5]1)([CH3:3])[CH3:2].C(Cl)(=O)C(Cl)=O.C(NC(C)C)(C)C.Cl.[CH3:30][NH:31][O:32][CH3:33]>C(Cl)Cl.CN(C=O)C>[CH3:33][O:32][N:31]([CH3:30])[C:13]([C:10]1[CH:11]=[CH:12][C:7]2[N:6]=[N:5][N:4]([CH:1]([CH3:2])[CH3:3])[C:8]=2[CH:9]=1)=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(C)N1N=NC2=C1C=C(C=C2)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
27 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
5.6 g
Type
reactant
Smiles
Cl.CNOC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 days before mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
was washed with a solution of sodium dihydrogenphosphate, aqueous bicarbonate, dilute hydrochloric acid, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a dark oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by flash chromatography (eluting with 3:2 ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CON(C(=O)C1=CC2=C(N=NN2C(C)C)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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